![molecular formula C10H9Cl2NO4 B2392172 5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid CAS No. 385375-11-1](/img/structure/B2392172.png)
5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid
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Description
5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid is a chemical compound with the molecular formula C10H9Cl2NO4 . It has an average mass of 278.089 Da and a monoisotopic mass of 276.990875 Da . This compound is provided by specialist distributors serving life science .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9Cl2NO4/c11-3-8(14)13-4-5-1-6(12)2-7(9(5)15)10(16)17/h1-2,15H,3-4H2,(H,13,14)(H,16,17) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 278.09 . It is recommended to be stored at a temperature between 28 C for maintaining its stability .Mechanism of Action
Target of Action
It’s known that the compound is a common intermediate in organic synthesis , suggesting it may interact with a variety of molecular targets depending on the specific reaction context.
Mode of Action
The compound’s mode of action is largely determined by its chemical structure. The presence of the chloroacetyl group and the amino group allows it to participate in various chemical reactions . For instance, the chlorine atom on the benzene ring can undergo Suzuki coupling, introducing an aromatic ring or alkyl chain . The carboxyl group on the benzene ring can be conveniently transformed into ester, hydroxyl, amide, and other functional groups . The amino group on the benzene ring can be transformed into halogen atoms and other active functional groups through diazotization .
Biochemical Pathways
Given its role as an intermediate in organic synthesis , it’s likely that the compound could influence a variety of biochemical pathways depending on the specific context of its use.
Result of Action
The molecular and cellular effects of 5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid’s action would depend on the specific targets and pathways it interacts with. Given its role as an intermediate in organic synthesis , the compound could potentially influence a wide range of molecular and cellular processes.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of 5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid . .
properties
IUPAC Name |
5-chloro-3-[[(2-chloroacetyl)amino]methyl]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO4/c11-3-8(14)13-4-5-1-6(12)2-7(9(5)15)10(16)17/h1-2,15H,3-4H2,(H,13,14)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTSSODRPLWKRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CNC(=O)CCl)O)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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